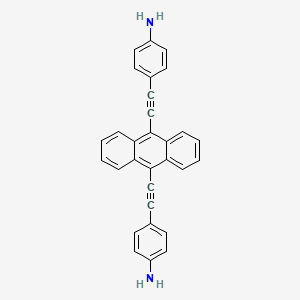
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline
概要
説明
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two ethynyl groups attached to the 9 and 10 positions of the anthracene ring, which are further connected to aniline groups. The compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline typically involves a multi-step organic synthesis process. One common method includes the following steps:
Synthesis of 9,10-dibromoanthracene: This is achieved by bromination of anthracene using bromine in the presence of a catalyst such as iron(III) bromide.
Sonogashira Coupling Reaction: The 9,10-dibromoanthracene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide to form 9,10-bis(trimethylsilylethynyl)anthracene.
Deprotection: The trimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride to yield 9,10-diethynylanthracene.
Amination: Finally, the 9,10-diethynylanthracene is reacted with aniline in the presence of a suitable catalyst to form 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives of the aniline groups.
科学的研究の応用
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for gas storage and separation.
Chemical Sensors: Utilized as a fluorescent probe for the detection of metal ions and other analytes.
Biological Research: Studied for its potential use in bioimaging and as a fluorescent marker in biological systems.
作用機序
The mechanism of action of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline involves its ability to absorb and emit light, making it useful in photophysical applications. The compound’s molecular structure allows for efficient intramolecular charge transfer, which is crucial for its function in organic electronics and sensors. The anthracene core acts as a light-harvesting antenna, while the ethynyl and aniline groups facilitate charge transfer and interaction with target molecules.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but with phenyl groups instead of aniline groups.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure but with carboxylic acid groups instead of aniline groups.
9,10-Bis((9-dodecyl-9H-carbazol-3-yl)ethynyl)anthracene: Similar structure but with carbazole groups.
Uniqueness
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dianiline is unique due to its combination of an anthracene core with ethynyl and aniline groups, which provides a balance of photophysical properties and chemical reactivity. This makes it particularly suitable for applications in organic electronics and chemical sensing.
特性
IUPAC Name |
4-[2-[10-[2-(4-aminophenyl)ethynyl]anthracen-9-yl]ethynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H,31-32H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUAYJVIBVPCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


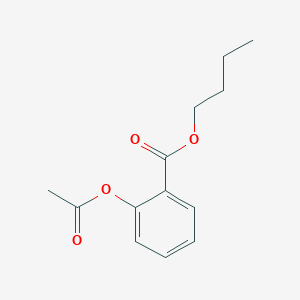
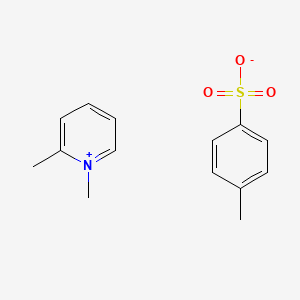
![7-Chloro-6-nitrofuro[3,2-b]pyridine](/img/structure/B8259839.png)
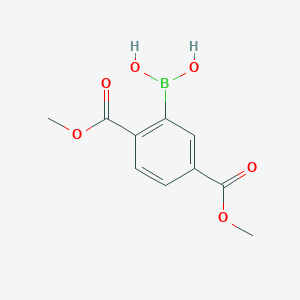
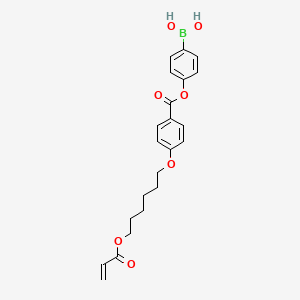
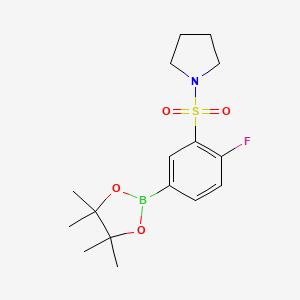
![5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B8259868.png)
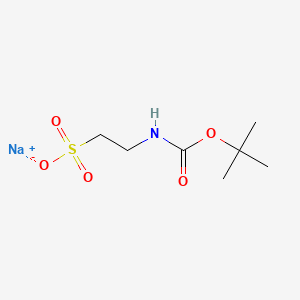
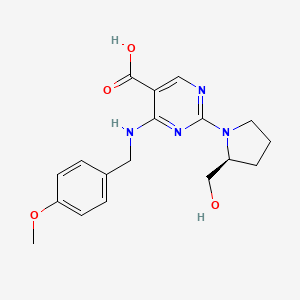
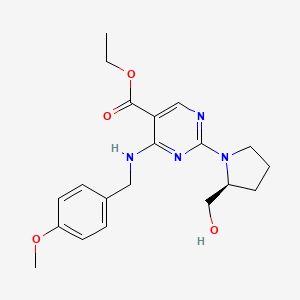
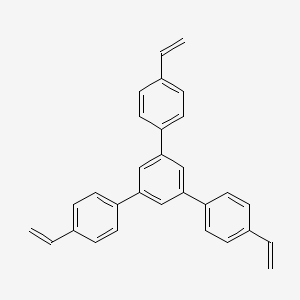
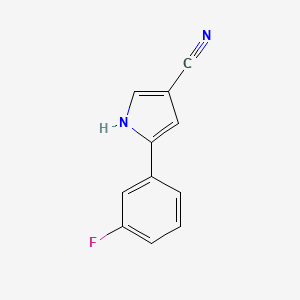
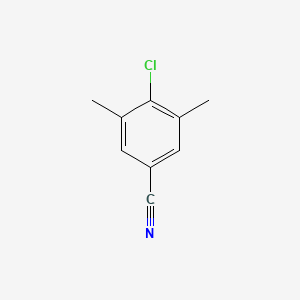
![4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259910.png)
